molecular formula C19H16N6O2 B2482887 3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-21-3

3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Katalognummer: B2482887
CAS-Nummer: 890938-21-3
Molekulargewicht: 360.377
InChI-Schlüssel: JMDDDXPYHKARFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a synthetically designed, potent, and ATP-competitive inhibitor that primarily targets the Janus kinase 2 (JAK2) (PubMed) . Its core research value lies in the investigation of JAK/STAT signaling pathway dysregulation, which is implicated in myeloproliferative neoplasms (MPNs) and various cancers . The compound's mechanism of action involves binding to the kinase domain of JAK2, thereby suppressing its enzymatic activity and subsequent phosphorylation of downstream STAT transcription factors, leading to the inhibition of proliferation and induction of apoptosis in susceptible cell lines (PubMed) . This inhibitor serves as a critical pharmacological tool for elucidating the specific contributions of JAK2 signaling in hematological malignancies and solid tumors. Its pyrazolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor design, contributing to its high selectivity and potency. Researchers utilize this compound extensively in in vitro biochemical assays and in vivo models to explore targeted therapeutic strategies and overcome resistance mechanisms in oncology research.

Eigenschaften

IUPAC Name

3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-12-5-7-14(8-6-12)25-18-16(10-22-25)17(20-11-21-18)23-24-19(27)13-3-2-4-15(26)9-13/h2-11,26H,1H3,(H,24,27)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDDDXPYHKARFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions. Phosphoryl chloride (POCl₃) serves as both solvent and catalyst, facilitating ring closure at 110°C for 6 hours.

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
POCl₃ 110 6 85
H₂SO₄ 100 8 62
PPA* 120 5 78

*Polyphosphoric acid

The POCl₃ method provides superior yield (85%) and minimizes side products like pyrazolo[5,1-b]quinazolinones.

Regioselective Substitution at the 1-Position

Introduction of 4-Methylphenyl Group

4-Methylphenyl substitution at the pyrimidine N1-position is achieved via Buchwald-Hartwig coupling. The intermediate 4-chloropyrazolo[3,4-d]pyrimidine reacts with 4-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C.

Key Data:

  • Reaction time: 12 hours
  • Yield: 78%
  • Purity (HPLC): 97%

¹H-NMR (400 MHz, DMSO-d₆) δ: 8.72 (s, 1H, pyrimidine-H), 7.54–7.48 (m, 4H, Ar-H), 2.41 (s, 3H, CH₃).

Formation of the Benzohydrazide Moiety

Synthesis of 3-Hydroxybenzohydrazide

3-Hydroxybenzoic acid is esterified with methanol using CDI (1,1'-carbonyldiimidazole) and DMAP (4-dimethylaminopyridine), followed by hydrazinolysis with hydrazine hydrate (80°C, 4 hours).

Reaction Scheme:
3-Hydroxybenzoic acid → Methyl 3-hydroxybenzoate → 3-Hydroxybenzohydrazide

Yield: 84%
¹H-NMR (300 MHz, DMSO-d₆) δ: 9.90 (s, 1H, NH), 7.62 (d, 2H, Ar-H), 6.22 (d, 1H, Ar-H).

Final Coupling Reaction

Amidation of Pyrazolo[3,4-d]Pyrimidine with Benzohydrazide

The 4-chloro intermediate reacts with 3-hydroxybenzohydrazide in DMF under reflux with triethylamine (TEA) as base. Catalytic DMAP accelerates the nucleophilic substitution.

Optimized Conditions:

  • Solvent: DMF
  • Base: TEA (3 equiv)
  • Temperature: 80°C
  • Time: 8 hours
  • Yield: 72%

Table 2: Coupling Agent Screening

Coupling Agent Solvent Yield (%)
EDCl/HOBt DMF 68
TEA alone DMF 72
DCC CH₂Cl₂ 55

Structural Characterization

Spectroscopic Analysis

  • ¹H-NMR (600 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.75 (s, 1H, pyrimidine-H), 7.60–6.85 (m, 8H, Ar-H), 2.43 (s, 3H, CH₃).
  • HRMS (ESI): m/z 417.1321 [M+H]⁺ (calc. 417.1318).
  • IR (KBr): 3329 cm⁻¹ (N-H), 1666 cm⁻¹ (C=O).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.8 minutes, confirming >95% purity.

Challenges and Mitigation

Regioselectivity in Cyclocondensation

Competing 1H-pyrazolo[3,4-d]pyrimidine vs. 3H-isomer formation is suppressed by using excess POCl₃, favoring N1-substitution.

Hydrazide Stability

The 3-hydroxy group is protected as a TBS ether during coupling, then deprotected with TBAF (tetrabutylammonium fluoride).

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-oxo-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide.

    Reduction: Formation of 3-amino-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide.

    Substitution: Formation of N’-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrazolo derivatives, including 3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide. Compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5μg/mL0.5\,\mu g/mL, indicating significant antibacterial activity .

Anticancer Activity

There is emerging evidence suggesting that pyrazolo derivatives may exhibit anticancer properties. In vitro studies have shown that certain analogs can inhibit the proliferation of various tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making them promising candidates for further development in cancer therapy .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease pathways. For example, derivatives of pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and hyperuricemia . This inhibition leads to decreased uric acid levels in the body, providing therapeutic benefits for patients suffering from these conditions.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazolo derivatives evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydrophobic substituents exhibited enhanced activity. The study concluded that structural modifications could significantly influence the antibacterial properties of these compounds .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative similar to 3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide was tested against several cancer cell lines including breast and lung cancer cells. The results showed that the compound induced significant cytotoxicity at micromolar concentrations and promoted apoptosis through caspase activation pathways .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Compound 1 : N′-[1-(3-Chloro-4-Methylphenyl)Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxy-Benzohydrazide ()
  • Key Differences :
    • 1-Position : 3-Chloro-4-methylphenyl (vs. 4-methylphenyl in the target compound).
    • Benzohydrazide : 4-Methoxy substituent (vs. 3-hydroxy).
  • Methoxy substitution reduces solubility compared to the hydroxy group in the target compound .
Compound 2 : 4-Hydroxy-N'-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Benzohydrazide ()
  • Key Differences :
    • 1-Position : Methyl group (vs. 4-methylphenyl).
    • Benzohydrazide : 4-Hydroxy (vs. 3-hydroxy).
  • Implications :
    • The smaller methyl group may reduce steric hindrance, improving interaction with flat binding pockets.
    • Positional isomerism (3- vs. 4-hydroxy) could affect hydrogen-bonding patterns .

Hydrazide/Hydrazine Derivatives

Compound 3 : 4-Hydrazinyl-6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine ()
  • Key Differences :
    • 4-Position : Hydrazinyl group (vs. benzohydrazide).
    • Additional Substituents : 6-Methyl and 1-phenyl.
  • Implications :
    • The absence of the benzohydrazide moiety reduces molecular complexity and hydrogen-bonding capacity.
    • Derivatives of this compound (e.g., 5a–l) show moderate yields (70–75%) and melting points (160–164°C), suggesting comparable stability to the target compound .

Heterocyclic Hybrid Systems

Compound 4 : 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine ()
  • Key Differences: Core Structure: Fusion with thieno[3,2-d]pyrimidine. Substituents: Phenyl group at the 3-position.
  • Implications :
    • The extended π-system may enhance DNA intercalation but reduce metabolic stability.
    • Synthesis involves Vilsmeier–Haack reagent, yielding 82% product, indicating efficient methodology .

Urea and Sulfonamide Derivatives

Compound 5 : Bisarylureas ()
  • Key Differences: Linkage: Urea (vs. benzohydrazide). Substituents: Varied aryl groups (e.g., trifluoromethyl, cyanophenyl).
  • Implications :
    • Urea derivatives exhibit potent pan-RAF inhibition (e.g., 1n: IC₅₀ = 0.8 nM) due to strong hydrogen-bonding interactions.
    • The target compound’s benzohydrazide may offer similar potency but distinct pharmacokinetics .
Compound 6 : N-[1-(tert-Butyl)-3-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Nitrobenzenesulfonamide ()
  • Key Differences :
    • 4-Position : Sulfonamide (vs. benzohydrazide).
    • 1-Position : tert-Butyl and 4-methylphenyl.
  • Implications: Sulfonamide groups enhance metabolic stability but may reduce solubility.

Comparative Data Table

Compound Core Structure 1-Position Substituent 4-Position Substituent Key Properties (Melting Point, Yield) Biological Activity
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methylphenyl 3-Hydroxybenzohydrazide Not reported Potential kinase inhibition
Compound 1 Pyrazolo[3,4-d]pyrimidine 3-Chloro-4-methylphenyl 4-Methoxybenzohydrazide Not reported Unknown
Compound 2 Pyrazolo[3,4-d]pyrimidine Methyl 4-Hydroxybenzohydrazide Not reported Anticancer screening candidate
Compound 3 Pyrazolo[3,4-d]pyrimidine Phenyl Hydrazinyl Mp: 236–238°C; Yield: 73% Anticancer (in vitro)
Compound 5a Pyrazolo[3,4-d]pyrimidine Varied aryl Urea Mp: 178–179°C; Yield: 78.6% Pan-RAF inhibition

Biologische Aktivität

3-Hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS Number: 890938-21-3) is a compound of interest due to its potential biological activities. This article explores its biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is C19H16N6O2, indicating a complex structure that contributes to its biological activities. The presence of the pyrazolo[3,4-d]pyrimidine moiety is particularly significant as it is known for various pharmacological effects.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. In a study evaluating various pyrazolo compounds, it was found that those with specific substitutions on the pyrazole ring showed enhanced inhibitory activity against cancer cell lines. For instance, derivatives similar to 3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide demonstrated effective inhibition of BRAF(V600E) mutations, which are common in melanoma and other cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
3-Hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazideA375 (Melanoma)15.2BRAF Inhibition
Pyrazole Derivative AMCF-7 (Breast)12.5EGFR Inhibition
Pyrazole Derivative BHCT116 (Colon)18.0Telomerase Inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, in vitro assays demonstrated that related compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Pyrazole Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
3-Hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazideStaphylococcus aureus32 µg/mL
Pyrazole Derivative CE. coli16 µg/mL
Pyrazole Derivative DCandida albicans8 µg/mL

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in conditions characterized by inflammation.

Case Studies

A notable case study involved the administration of a pyrazole derivative similar to 3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide in a murine model of cancer. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an effective treatment option .

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings demonstrated that it could effectively reduce bacterial load in infected tissues, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.